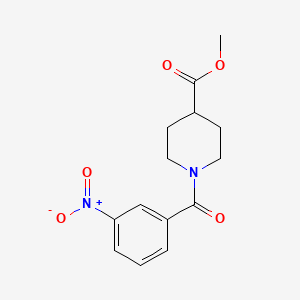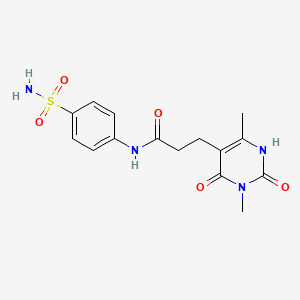
1-(3-nitrobenzoil)piperidin-4-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C14H16N2O5 . It has a molecular weight of 292.29 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate” is1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3 . The boiling point and other physical properties are not specified .
Aplicaciones Científicas De Investigación
- Inhibición de Quinasa Dual: El 1-(3-nitrobenzoil)piperidin-4-carboxilato de metilo se ha investigado como un inhibidor dual de quinasas clínicamente relevantes. Por ejemplo, ha mostrado actividad contra la quinasa del linfoma anaplásico (ALK) resistente a Crizotinib y la quinasa 1 del oncogén c-ros (ROS1) .
- Alcaloides de Piperidina: El this compound comparte características estructurales con alcaloides de piperidina naturales que se encuentran en las plantas. Explorar estas conexiones puede proporcionar información sobre su actividad biológica .
Química Medicinal y Desarrollo de Fármacos
Química de Productos Naturales
Mecanismo De Acción
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of mechanisms of action. The compound can act as a nucleophile in organic synthesis, allowing it to react with other compounds. It can also act as an electrophile, allowing it to react with nucleophiles and form new compounds. Additionally, the compound can act as a catalyst in various reactions, allowing it to increase the rate of reaction and yield new compounds.
Biochemical and Physiological Effects
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of biochemical and physiological effects. The compound can act as an inhibitor of enzymes, allowing it to block the activity of certain enzymes. Additionally, the compound can act as a substrate for certain enzymes, allowing it to be used as a starting material for the synthesis of other compounds. The compound can also act as an antioxidant, allowing it to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of advantages and limitations for lab experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of applications. Additionally, the compound is relatively easy to synthesize and is relatively stable. However, the compound can be toxic and has a low solubility in water, making it difficult to use in certain experiments.
Direcciones Futuras
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate has a variety of potential future directions. One potential direction is to use the compound as a starting material for the synthesis of novel drugs and other compounds. Additionally, the compound could be used to modify the structure of other compounds, such as peptides and amino acids. Additionally, the compound could be used to develop new catalysts for chemical reactions and to create new materials with specific properties. Finally, the compound could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance.
Métodos De Síntesis
Methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate can be synthesized through a variety of methods. A common method for the synthesis of this compound is by reacting piperidine-4-carboxylic acid with 3-nitrobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction produces a nitro-substituted piperidine carboxylate, which can then be further modified through a variety of methods.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-(3-nitrobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)10-5-7-15(8-6-10)13(17)11-3-2-4-12(9-11)16(19)20/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRFVYRNVQCKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-hydroxyethyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2391516.png)


![7-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2391523.png)

![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2391528.png)


![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2391532.png)



![6-Phenyl-2-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2391538.png)